2-chloro-N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-chloro-N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a trifluoromethyl group, a thiazole ring, and a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-(trifluoromethyl)aniline with a thiazole derivative under specific conditions to form the core structure. This is followed by chlorination and subsequent sulfonation to introduce the chloro and sulfone groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert sulfone groups to sulfides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-chloro-N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and thiazole ring play crucial roles in binding to these targets and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives
- 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea
Uniqueness
What sets 2-chloro-N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide apart from similar compounds is its combination of a trifluoromethyl group, a thiazole ring, and a sulfone group. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H12ClF3N2O3S2 |
---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
2-chloro-N-[5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C14H12ClF3N2O3S2/c15-5-12(21)19-13-20(10-6-25(22,23)7-11(10)24-13)9-3-1-2-8(4-9)14(16,17)18/h1-4,10-11H,5-7H2 |
InChI Key |
DZYHZFOADADYHW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CCl)N2C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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